Uniform 13C6 Labeling Confers +6 Da Mass Shift for Unambiguous MS Quantification vs. Unlabeled GlcN6P
D-Glucosamine-13C6 6-Phosphate Hydrate exhibits a monoisotopic mass of 283.12 Da (hydrate) compared to 259.15 Da for unlabeled D-glucosamine-6-phosphate, corresponding to a net mass shift of +6 Da (M+6) due to the uniform replacement of all six carbon atoms with 13C . This clean mass increment enables complete baseline separation from the unlabeled endogenous analyte in LC-MS/MS and MALDI-TOFMS assays without isotopic overlap from natural 13C abundance or metabolic 13C incorporation [1]. In contrast, 13C2-labeled analogs (e.g., N-(13C2)acetylglucosamine-6P) produce only a +2 Da shift and can exhibit overlapping isotopologue distributions that degrade quantitative accuracy, especially when endogenous 13C natural abundance (~1.1% per carbon) contributes to the M+2 signal [1].
| Evidence Dimension | Mass shift for MS-based quantification |
|---|---|
| Target Compound Data | M+6 (Δm/z = +6.0201 Da for 6×13C vs. 12C replacement) |
| Comparator Or Baseline | Unlabeled D-glucosamine-6-phosphate: M+0 (Δm/z = 0); 13C2-acetyl derivative: M+2 (Δm/z ≈ +2.012 Da) |
| Quantified Difference | M+6 shift eliminates interference from natural 13C abundance and enables 100% specific signal for the internal standard channel. |
| Conditions | LC-MS/MS or MALDI-TOFMS analysis in positive or negative ion mode; exact mass difference calculated from monoisotopic masses. |
Why This Matters
Procurement of a uniformly 13C6-labeled standard provides a definitive M+6 channel for absolute quantification, reducing systematic error compared to partially labeled or unlabeled alternatives.
- [1] Maillard LT, et al. Monitoring enzyme-catalyzed production of glucosamine-6P by MALDI-TOFMS using N-(13C2)acetylglucosamine-6P as internal standard. Rapid Commun Mass Spectrom. 2006;20:869-876. View Source
